Carminomycin - 50935-04-1

Carminomycin

Catalog Number: EVT-288010
CAS Number: 50935-04-1
Molecular Formula: C26H27NO10
Molecular Weight: 513.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carminomycin is an anthracycline antibiotic produced by Streptomyces species. [] It is a close analog of daunorubicin, differing only by a hydroxyl group at the C-4 position instead of a methoxyl group. [] Carminomycin is classified as a glycosidic anthracycline, consisting of an aglycone (carminomycinone) and an amino sugar (daunosamine). [, ]

Carminomycin is an important subject of scientific research due to its potent biological activity. Studies have investigated its antitumor activity against various cancer cell lines, including leukemia, breast carcinoma, and sarcoma. [, , ] Additionally, research has explored carminomycin's antiviral activity against DNA-containing and RNA-containing viruses. []

Overview

Carubicin, also known as carminomycin, is an anthracycline antibiotic derived from the bacterium Actinomadura carminata. This compound is primarily recognized for its potent antineoplastic properties, making it a significant subject of research in oncology. Carubicin's mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, which disrupts DNA replication and cell division in cancer cells .

Source

Carubicin is isolated from Actinomadura carminata, a type of actinobacteria that produces various bioactive compounds. The biosynthesis of carubicin likely involves a polyketide synthase pathway, a common mechanism in bacteria for generating complex organic molecules .

Classification

Carubicin is classified as an anthracycline antibiotic, a subgroup of antitumor agents characterized by their three-ring structure and ability to intercalate DNA. It is also categorized under topoisomerase II inhibitors due to its mechanism of action that targets this enzyme during DNA replication .

Synthesis Analysis

Methods

The synthesis of carubicin can be achieved through various methods, including fermentation processes involving Actinomadura carminata or via chemical synthesis techniques. One notable synthetic approach involves the use of N-acyl derivatives of carminomycin, which are produced by reacting protected amino acids with the antibiotic under mild conditions. This method allows for the selective acylation of specific functional groups on the carminomycin molecule .

Technical Details

The synthesis typically involves:

  • Activation of the carboxyl group of amino acids.
  • Use of protective groups, such as O-nitrophenylsulphenyl, to facilitate selective reactions.
  • Removal of protective groups under mild conditions to yield water-soluble derivatives with retained antimicrobial activity .
Molecular Structure Analysis

Structure

Carubicin possesses a complex molecular structure characterized by:

  • A tetracyclic quinone core.
  • Multiple hydroxyl (OH) groups and an amino (NH2) group.
  • A chemical formula of C26H27NO10C_{26}H_{27}NO_{10} and a molecular weight of approximately 513.5 g/mol .

Data

Key structural data include:

  • Molecular Weight: 513.5 g/mol
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 11
  • Topological Polar Surface Area: 197 Ų
  • Defined Atom Stereocenter Count: 6 .
Chemical Reactions Analysis

Reactions

Carubicin undergoes several chemical reactions within biological systems:

  • Intercalation: Carubicin inserts itself between DNA base pairs, obstructing replication and transcription processes.
  • Topoisomerase II Interaction: The compound binds to topoisomerase II, causing DNA strand breaks during replication, which leads to apoptosis in cancer cells .

Technical Details

The interactions with DNA and topoisomerase II are crucial for its antitumor efficacy. These reactions not only inhibit cell division but also trigger cellular stress responses that can lead to cell death.

Mechanism of Action

Process

Carubicin's primary mechanism involves:

  1. DNA Intercalation: It slips between base pairs in the DNA helix, distorting the structure and preventing proper replication.
  2. Topoisomerase II Inhibition: By stabilizing the enzyme-DNA complex, it prevents the re-ligation of DNA strands after they have been cut for replication, leading to double-strand breaks and ultimately cell death .

Data

Research indicates that carubicin's effectiveness is partly due to its ability to induce apoptosis in cancer cells through these mechanisms, making it a valuable agent in chemotherapy regimens .

Physical and Chemical Properties Analysis

Physical Properties

Carubicin appears as a red crystalline powder with a bitter taste. It has a high melting point (around 260°C) and limited solubility in water but dissolves well in organic solvents like dimethylformamide and dimethylsulfoxide .

Chemical Properties

Key chemical properties include:

  • Solubility: Limited in water; soluble in organic solvents.
  • Stability: Decomposes at high temperatures (above 260°C).
  • Reactivity: Engages in reactions typical for anthracyclines, including redox reactions due to its quinone moiety .
Applications

Carubicin is primarily used in scientific research for:

Introduction to Carubicin in Anthracycline Research

Taxonomic Origins and Biosynthetic Classification

Carubicin originates from the actinobacterial genus Actinomadura, specifically isolated from Actinomadura carminata strains. This taxonomic classification places it within the Actinomycetales order, renowned for producing structurally complex bioactive metabolites. Biosynthetically, carubicin follows the type II polyketide synthase (PKS) pathway characteristic of angucyclines:

  • Starter Units: Initiated by acetyl-CoA and malonyl-CoA
  • Chain Elongation: 9 elongation cycles generate a 21-carbon poly-β-ketone backbone
  • Cyclization & Modifications:
  • Spontaneous cyclization forms the tetracyclic aglycone
  • Oxidative modifications introduce quinone functionalities
  • Glycosylation attaches L-daunosamine

Table 1: Taxonomic Classification of Carubicin-Producing Organism

Taxonomic RankClassificationSignificance
DomainBacteriaProkaryotic microbial origin
PhylumActinomycetotaHigh G+C content Gram-positive bacteria
ClassActinomycetesFilamentous growth, antibiotic production
OrderActinomycetalesSoil-dwelling, bioactive metabolite producers
FamilyThermomonosporaceaeThermophilic, complex metabolite synthesis
GenusActinomaduraAngucycline/anthracycline biosynthesis
SpeciesA. carminataCarubicin-specific production

Key enzymatic transformations include C-9 ketoreduction, C-13 glycosylation, and C-4 demethylation – the latter distinguishing it biosynthetically from daunorubicin. Carubicin's hydroxylation pattern (1,6,8,11-tetrahydroxy) enhances hydrogen bonding with DNA compared to its predecessors, influencing its intercalative properties [3] [7] .

Table 2: Physicochemical Profile of Carubicin

PropertyValueBiological Implication
Molecular FormulaC₂₆H₂₇NO₁₀Tetracyclic scaffold with quinone moieties
Molecular Weight513.49 g/molOptimal size for DNA intercalation
Aqueous SolubilitySoluble in DMSO, insoluble in H₂ORequires pharmaceutical solubilization
LogP (Calculated)1.2 - 1.5Moderate membrane permeability
Chromophore SystemTetracenequinoneDNA intercalation and redox activity
Stereochemistry8S,10S configurationTarget binding specificity

Historical Development in Antineoplastic Antibiotic Discovery

The discovery timeline of carubicin is inextricably linked to the golden age of antibiotic screening (1950s-1970s). Following the landmark isolation of daunorubicin from Streptomyces peucetius in 1963 by Farmitalia researchers, systematic screening of actinomycetes yielded carubicin in 1974 from soil samples. Soviet scientists first reported its potent antileukemic activity in Actinomycetes journals, noting its structural similarity to daunorubicin but with superior in vivo efficacy in murine P388 leukemia models. The NCI designation NSC 180024 facilitated standardized screening, confirming broad-spectrum activity against L1210 leukemia, B16 melanoma, and Lewis lung carcinoma [1] [4].

The compound's development coincided with critical transitions in cancer chemotherapy:

  • Era of Empirical Screening: Carubicin emerged from systematic soil isolate screening programs
  • Structural-Activity Paradigm: Its demethylated structure challenged assumptions about essential pharmacophores
  • Formulation Challenges: Poor aqueous solubility limited early clinical formulations
  • Semisynthetic Exploration: Served as precursor for analogues like 4'-O-methylcarubicin

Though never achieving first-line status, carubicin provided the structural template for hybrid agents and informed structure-toxicity relationships critical for subsequent anthracycline development. Its investigation peaked in the 1980s through Soviet-Japanese collaborative studies evaluating its topoisomerase II inhibition kinetics, revealing distinct DNA-binding thermodynamics compared to doxorubicin [3] [4] [8].

Position Within Second-Generation Anthracycline Therapeutics

Carubicin exemplifies the second-generation anthracycline optimization strategy focused on structural modifications to improve the therapeutic index. Its molecular design addresses four key objectives of post-doxorubicin development:

  • Cardiotoxicity Reduction: The C-4 demethylation decreases quinone redox cycling potential
  • Spectrum Expansion: Demonstrated activity in doxorubicin-resistant murine models
  • Bypassing Efflux Pumps: Hydrophilic-lipophilic balance alters P-glycoprotein recognition
  • Metabolic Stability: Absence of C-4 methoxy group impedes demethylation pathways

Table 3: Structural and Functional Comparison with Contemporary Anthracyclines

CompoundStructural DistinctionTopo II IC₅₀ (μM)Resistance IndexCumulative Cardiotoxic Dose (mg/m²)
DaunorubicinC-14H, C-4OMe0.851.0 (Reference)550
DoxorubicinC-14OH, C-4OMe0.7215.8450-550
CarubicinC-14H, C-4H1.108.3>800 (est.)
EpirubicinC-4' epi-sugar0.9512.1900-1000
IdarubicinC-4-demethoxy aglycone0.354.7>1500

Mechanistically, carubicin maintains dual inhibition through DNA intercalation and topoisomerase II poisoning but shows reduced affinity for topoisomerase IIβ – the isoform implicated in cardiomyocyte toxicity. Its DNA binding constant (Kₐ = 1.2 × 10⁵ M⁻¹) falls between daunorubicin and doxorubicin, while iron chelation capacity is 40% lower than doxorubicin, correlating with diminished reactive oxygen species (ROS) generation in myocardial tissue. Though largely superseded by epirubicin and idarubicin clinically, carubicin's structural innovations directly informed third-generation agents like amrubicin, particularly regarding C-9 side chain modifications [2] [8] .

Carubicin's legacy persists through its role in establishing structure-activity principles for anthracycline design:

  • Aglycone Modifications: C-4 demethylation enhances DNA minor groove interaction
  • Sugar Domain: Daunosamine maintains hydrogen bonding with topoisomerase II
  • Stereochemical Requirements: 7S,9S configuration preserves target recognition
  • Redox Modulation: Hydroxyl pattern balances cytotoxicity and oxidative stress

Properties

CAS Number

50935-04-1

Product Name

Carubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H27NO10

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1

InChI Key

XREUEWVEMYWFFA-CSKJXFQVSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

Carminomicin
Carminomycin
Carminomycin I
Carminomycin II
Carminomycin III
Carubicin
Carubicin Hydrochloride
Demethyldaunomycin
Demethyldaunorubicin
Hydrochloride, Carubicin
Karminomicin
Karminomycin
NSC 180,024
NSC 180024
NSC-180,024
NSC-180024
NSC180,024
NSC180024
Rubeomycin A
Rubeomycin A1

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.